molecular formula C9H21N B13869694 3,3-dimethyl-N-propylbutan-1-amine

3,3-dimethyl-N-propylbutan-1-amine

Cat. No.: B13869694
M. Wt: 143.27 g/mol
InChI Key: WWIQARQMNSVSAL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-propylbutan-1-amine is an organic compound with the molecular formula C9H21N It is a derivative of butan-1-amine, where the amine group is substituted with a 3,3-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-propylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutan-1-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3,3-dimethylbutan-1-amine and propyl halide (e.g., propyl chloride or propyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction.

    Purification: The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The continuous flow process involves the following steps:

    Raw Materials: Continuous feeding of 3,3-dimethylbutan-1-amine and propyl halide into the reactor.

    Catalyst: Use of a suitable catalyst to enhance the reaction rate.

    Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize yield.

    Separation and Purification: Continuous separation of the product from the reaction mixture and purification using techniques like distillation.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-propylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of quaternary ammonium salts.

Scientific Research Applications

3,3-Dimethyl-N-propylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-propylbutan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling effects.

    Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

3,3-Dimethyl-N-propylbutan-1-amine can be compared with other similar compounds such as:

    3,3-Dimethylbutan-1-amine: Lacks the propyl group, resulting in different chemical and biological properties.

    N-Propylbutan-1-amine: Lacks the 3,3-dimethyl substitution, leading to variations in reactivity and applications.

    3,3-Dimethyl-N-methylbutan-1-amine:

Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

3,3-dimethyl-N-propylbutan-1-amine

InChI

InChI=1S/C9H21N/c1-5-7-10-8-6-9(2,3)4/h10H,5-8H2,1-4H3

InChI Key

WWIQARQMNSVSAL-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC(C)(C)C

Origin of Product

United States

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